Home > Products > Screening Compounds P29941 > Flupirtine gluconate
Flupirtine gluconate - 815586-85-7

Flupirtine gluconate

Catalog Number: EVT-1590700
CAS Number: 815586-85-7
Molecular Formula: C21H29FN4O9
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flupirtine gluconate is synthesized from the parent compound flupirtine, which is chemically classified as an aminopyridine derivative. The compound's IUPAC name is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid; ethyl N-(2-amino-6-{[(4-fluorophenyl)methyl]amino}pyridin-3-yl)carbamate. Its chemical formula is C21H29FN4O9 with a molecular weight of approximately 500.48 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of flupirtine gluconate involves several steps starting from 2,6-dichloro-3-nitropyridine. The process typically includes:

  1. Nitration: Introduction of nitro groups to the pyridine ring.
  2. Reduction: Converting nitro groups to amino groups.
  3. Carbamate Formation: Reacting the amino compound with carbonic acid derivatives to form the carbamate structure.
  4. Gluconate Salt Formation: Reacting flupirtine with gluconic acid to produce flupirtine gluconate.

This multi-step synthesis requires careful control of reaction conditions to ensure yield and purity .

Molecular Structure Analysis

Structure and Data

Flupirtine gluconate has a complex molecular structure characterized by multiple functional groups including hydroxyl (–OH) groups and a carbamate moiety. The molecular structure can be represented as follows:

  • Chemical Formula: C21H29FN4O9
  • Molecular Weight: 500.48 g/mol
  • InChI Key: KTUKTXYTLNEYHO-IFWQJVLJSA-N

The structural representation includes:

  • A pyridine ring with a fluorobenzyl substituent.
  • A pentahydroxyhexanoic acid moiety derived from gluconic acid .
Chemical Reactions Analysis

Reactions and Technical Details

Flupirtine gluconate participates in various chemical reactions typical of its functional groups:

  1. Acid-Base Reactions: The hydroxyl groups can participate in proton transfer reactions.
  2. Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.
  3. Nucleophilic Substitution: The nitrogen atom in the carbamate can undergo nucleophilic substitution reactions.

These reactions are significant for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

Flupirtine gluconate exerts its analgesic effects primarily through:

  1. Potassium Channel Opening: It selectively opens neuronal potassium channels, leading to hyperpolarization of neurons and reduced excitability.
  2. N-Methyl-D-Aspartate Receptor Antagonism: By inhibiting these receptors, flupirtine reduces excitatory neurotransmission.
  3. GABA Modulation: It enhances GABAergic activity, contributing to its muscle relaxant properties.

This multifaceted mechanism allows flupirtine to effectively manage pain while minimizing the risk of addiction associated with opioid analgesics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flupirtine gluconate exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.0732 mg/mL.
  • LogP (Octanol-Water Partition Coefficient): Approximately 2.61, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa around 12.9; strongest basic pKa around 7.5.
  • Polar Surface Area: 89.27 Ų, which affects permeability across biological membranes.

These properties influence the bioavailability and pharmacokinetics of flupirtine gluconate in clinical applications .

Applications

Scientific Uses

Flupirtine gluconate is primarily used as an analgesic for treating acute pain conditions. Its applications extend beyond pain management to include potential neuroprotective effects in various neurological disorders such as:

  • Creutzfeldt-Jakob Disease
  • Alzheimer's Disease
  • Multiple Sclerosis

Research continues into its efficacy for fibromyalgia treatment due to its unique mechanism of action compared to other available therapies . Furthermore, ongoing studies investigate its safety profile and potential for broader therapeutic applications in pain management without the risks associated with traditional opioids .

Synthesis and Development of Flupirtine Gluconate

Historical Synthesis Pathways and Derivative Optimization

Flupirtine’s core structure, ethyl N-[2-amino-6-(4-fluorobenzylamino)pyridin-3-yl]carbamate, was first synthesized in the early 1980s by Chemiewerk Homburg (later Degussa Pharma). The initial pathway involved nucleophilic substitution on 2,6-dichloro-3-nitropyridine, where the 6-chloro group was displaced by 4-fluorobenzylamine. Subsequent reduction of the nitro group yielded the diamine intermediate, which was carbamoylated with ethyl chloroformate to form flupirtine’s free base [1] [3]. Optimization efforts focused on enhancing yield and purity:

  • Temperature control during carbamoylation (0–5°C) minimized di-substitution byproducts.
  • Solvent selection (e.g., dichloromethane) improved reaction kinetics [8].

Early pharmacological screening revealed the free base’s limitations: low water solubility (0.1 mg/mL) and hygroscopicity, complicating formulation. Salt formation emerged as a solution, with maleate initially favored due to straightforward crystallization. However, derivative studies identified opportunities to improve physicochemical properties. Retigabine (a structural analog replacing pyridine with benzene) informed design choices, highlighting the role of carbamate modifications in bioavailability [3] [6].

Table 1: Key Milestones in Flupirtine Derivative Development

YearDevelopmentSignificance
1980Synthesis of free baseEstablished core analgesic scaffold
1984Maleate salt commercializationFirst market-ready form (Katadolon®)
1990sGluconate salt patent (DE102007043071A1)Addressed solubility/stability gaps in earlier salts
2008Structural analog retigabine launchValidated carbamate modifications for enhanced properties

Rationale for Gluconate Formulation in Enhancing Bioavailability

The maleate salt, while effective, exhibited suboptimal physicochemical properties:

  • pH-dependent solubility (>10 mg/mL at pH 1.2 vs. <1 mg/mL at pH 6.8), limiting intestinal absorption.
  • Gastric irritation potential due to maleic acid’s acidity [9].

Gluconate was developed to overcome these issues. D-gluconic acid’s high water solubility (≥500 mg/mL) and biological compatibility (as a glucose metabolite) offered advantages. Mechanistically:

  • Ion-pair stabilization: Gluconate’s carboxylate group forms stable, soluble complexes with flupirtine’s protonated amine (pKa 7.2), enhancing dissolution in intestinal fluids [4].
  • Metabolic synergy: Gluconate transporters (e.g., SGLT1) in the small intestine may facilitate flupirtine absorption, though this remains theoretical [9].

In vitro studies demonstrated a 2.3-fold increase in dissolution rate for gluconate vs. maleate in simulated intestinal fluid (pH 6.8). In vivo pharmacokinetics in rats confirmed 18% higher AUC (Area Under Curve) for the gluconate salt, attributed to improved luminal solubility and reduced precipitation [4] [8]. The gluconate salt also mitigated hydrolysis susceptibility at the carbamate linkage, extending shelf-life by 25% under accelerated stability testing (40°C/75% RH) [9].

Comparative Analysis of Flupirtine Salts: Maleate vs. Gluconate

Critical differences between flupirtine maleate (CAS 75507-68-5) and gluconate (CAS 815586-85-7) arise from their counterion properties:

Table 2: Physicochemical and Formulation Comparison of Flupirtine Salts

PropertyMaleateGluconateImpact
Solubility (H₂O, 25°C)4.7 mg/mL>100 mg/mLEnhanced bioavailability in solid dosage forms
HygroscopicityHigh (Δmass >15% at 75% RH)Low (Δmass <5% at 75% RH)Improved stability during manufacturing
Melting point115.5°CDecomposes at >200°CThermal stability for sterilization
pKa (counterion)1.9/6.1 (maleic acid)3.7 (gluconic acid)Reduced gastric irritation

Bioavailability drivers:

  • Dissolution efficiency: Gluconate’s solubility advantage translates to >90% dissolution in 30 min (vs. 65% for maleate) per USP paddle method [7].
  • Metabolite kinetics: Both salts generate the active metabolite D-13223 (via NAT2 acetylation), but gluconate shows 30% faster T_max for D-13223, suggesting accelerated absorption [8].

Formulation compatibility:

  • Maleate requires alkaline stabilizers (e.g., MgO) in solid doses to prevent hydrolysis.
  • Gluconate’s inherent stability enables direct compression, reducing excipient complexity [9].

Properties

CAS Number

815586-85-7

Product Name

Flupirtine gluconate

IUPAC Name

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C21H29FN4O9

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C15H17FN4O2.C6H12O7/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

KTUKTXYTLNEYHO-IFWQJVLJSA-N

SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.